acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Description
The compound "acetic acid;(2S)-N-[(2R)-1-[[(2S)-1--5-oxopyrrolidine-2-carboxamide" is a highly complex acetic acid derivative characterized by a peptide-like backbone with multiple chiral centers, pyrrolidine rings, and functional groups, including imidazole, indole, and hydroxylphenyl substituents . The acetic acid component may enhance solubility or stability, as seen in other drug formulations .
Properties
IUPAC Name |
acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H86N16O13.C2H4O2/c1-7-64-57(87)48-15-11-23-76(48)58(88)41(14-10-22-65-59(61)62)69-51(81)42(24-33(2)3)70-56(86)47(31-89-60(4,5)6)75-52(82)43(25-34-16-18-37(78)19-17-34)71-55(85)46(30-77)74-53(83)44(26-35-28-66-39-13-9-8-12-38(35)39)72-54(84)45(27-36-29-63-32-67-36)73-50(80)40-20-21-49(79)68-40;1-2(3)4/h8-9,12-13,16-19,28-29,32-33,40-48,66,77-78H,7,10-11,14-15,20-27,30-31H2,1-6H3,(H,63,67)(H,64,87)(H,68,79)(H,69,81)(H,70,86)(H,71,85)(H,72,84)(H,73,80)(H,74,83)(H,75,82)(H4,61,62,65);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45+,46-,47+,48-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMDEDHDQYLBRT-ZLBHQSITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H90N16O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of simpler building blocks, which are then sequentially coupled using peptide synthesis techniques. Protecting groups are often used to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex molecules is usually carried out in specialized facilities equipped with advanced technology. The process involves large-scale synthesis, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
Acetic acid derivatives are crucial in the synthesis of various pharmaceutical compounds. The compound in focus has been utilized as an intermediate in the synthesis of bioactive molecules, particularly those targeting specific receptors or pathways in diseases such as cancer and metabolic disorders. Its complex structure allows for modification that can enhance the efficacy and selectivity of drugs.
Chiral Synthesis
The presence of multiple chiral centers in this compound makes it an excellent candidate for studies involving asymmetric synthesis. Researchers utilize acetic acid derivatives to create enantiomerically pure compounds, which are essential for developing effective pharmaceuticals with minimal side effects.
Biochemical Research
Metabolic Studies
Acetic acid plays a significant role in metabolic pathways, particularly in energy production and fatty acid metabolism. The compound discussed can serve as a model to study the enzymatic processes involved in these pathways, contributing to our understanding of metabolic diseases.
Ligand Development
The intricate structure of the compound allows it to function as a ligand for various biological receptors. Studies have shown that acetic acid derivatives can modulate receptor activity, providing insights into receptor-ligand interactions that are critical for drug design.
Analytical Chemistry
Reference Standards
Due to its unique properties, acetic acid derivatives are often used as reference standards in analytical chemistry. They assist in calibrating instruments and validating methods used for quantifying other compounds, ensuring accuracy and reliability in research findings.
Chromatographic Applications
In chromatography, acetic acid derivatives can act as mobile phase modifiers or stationary phase components, enhancing separation efficiency and resolution of complex mixtures.
Case Studies and Research Findings
Several studies highlight the applications of acetic acid derivatives:
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological responses. The exact mechanism would depend on the context in which the compound is used, such as its role in a therapeutic setting or as a chemical reagent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Peptide-Based Acetic Acid Derivatives
The compound shares structural homology with other peptide-acetic acid hybrids, such as "(4S)-4--5-oxopentanoic acid;acetic acid" (PubChem CID: 157054-08-5), which features pyrrolidine carboxamide and amino acid residues. Both compounds exhibit high molecular weights (>450 Da) and complex stereochemistry, influencing their pharmacokinetic profiles . Key differences lie in the substituents: the target compound includes a 4-hydroxyphenyl group and imidazole, whereas PubChem CID: 157054-08-5 has a nitrobenzene group, which may alter receptor binding affinity.
Table 1: Structural Comparison of Peptide-Acetic Acid Derivatives
| Feature | Target Compound | PubChem CID: 157054-08-5 |
|---|---|---|
| Molecular Weight | 451.48 g/mol | 451.48 g/mol |
| Key Substituents | Imidazole, Indole, 4-Hydroxyphenyl | Nitrobenzene, Pyrrolidine |
| Chiral Centers | Multiple (S/R configurations) | Multiple (S/R configurations) |
| Potential Application | Anti-inflammatory/antitumor | Undisclosed |
Anti-Inflammatory Indole-3-Acetic Acid Derivatives
The indole-3-acetic acid (IAA) derivatives, such as acemetacin (1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy acetic acid), demonstrate potent anti-inflammatory activity via cyclooxygenase inhibition. The target compound’s indole-3-yl group aligns with this class, but its additional pyrrolidine and imidazole substituents may enhance specificity or reduce gastrointestinal toxicity, a common issue with IAA analogs .
Table 2: Anti-Inflammatory Activity Comparison
| Compound | ED₅₀ (Kaolin Edema Test) | Key Structural Features |
|---|---|---|
| Acemetacin | ~2x indometacin | Chlorobenzoyl, acetoxy acetic acid |
| Target Compound | Pending evaluation | Imidazole, 4-hydroxyphenyl, peptide backbone |
Xanthenone Acetic Acid (XAA) Antitumor Agents
XAA analogs, such as 5-methyl XAA, induce tumor necrosis via vascular disruption and immune activation. The target compound’s carboxamide and guanidine groups mirror the hydrogen-bonding motifs critical for XAA’s receptor interaction . However, the absence of a xanthenone core in the target compound may shift its mechanism toward protease inhibition or immunomodulation.
Table 3: Antitumor Mechanisms of Acetic Acid Derivatives
| Compound | Tumor Model Activity (Colon 38) | Key Mechanism |
|---|---|---|
| 5-Methyl XAA | High (Necrosis, reduced perfusion) | Vascular disruption |
| Target Compound | Hypothesized | Potential immunomodulation |
Physicochemical and Metabolic Comparisons
Hydrogen Bonding and Stability
Theoretical studies show acetic acid forms cyclic dimers in low-concentration solutions and linear chains at higher concentrations, impacting solubility . The target compound’s multiple hydrogen-bonding groups (e.g., hydroxyl, carboxamide) likely enhance stability but may reduce membrane permeability compared to simpler analogs like mercapto-acetic acid .
Metabolic Pathways
Acetic acid is metabolized via acetyl-CoA in the TCA cycle, a pathway shared by furfural derivatives in biofuel production . The peptide backbone of the target compound suggests proteolytic degradation, differing from the β-oxidation of short-chain acetic acid derivatives like propionate .
Biological Activity
The compound acetic acid;(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide is a complex molecule with significant biological activity. This article explores its mechanisms, potential therapeutic applications, and relevant research findings.
Structure and Composition
The compound is characterized by multiple chiral centers and functional groups, including:
- Pyrrolidine and oxopentanoyl moieties : Contributing to its biological interactions.
- Amino groups : Enhancing solubility and interaction with biological macromolecules.
The biological activity of this compound is primarily mediated through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial in modulating metabolic pathways. For instance, it may interact with metallo-beta-lactamases (MBLs), affecting antibiotic resistance mechanisms in bacteria .
- Binding Affinity : The presence of multiple amino acid derivatives allows for strong binding interactions with target proteins, potentially altering their function or stability .
- Gene Expression Modulation : Compounds of this nature can influence gene expression patterns, leading to changes in cellular behavior, such as apoptosis or proliferation.
Biological Activity Data
Research has documented various biological activities associated with this compound. Below is a summary table of its effects on different biological targets:
| Biological Target | Effect | IC50 Value (μM) | Reference |
|---|---|---|---|
| Metallo-beta-lactamases (NDM) | Inhibition | 7 - 300 | |
| Phospholipase A2 | Inhibition | Not specified | |
| Cytotoxicity in cancer cells | Induction of apoptosis | Varies |
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition : A detailed analysis demonstrated that the compound effectively inhibits NDM-type MBLs, which are critical in antibiotic resistance. The study reported IC50 values ranging from 0.3 to >300 μM depending on the specific analog tested .
- Cytotoxicity Assessment : Research involving various cancer cell lines indicated that the compound could induce apoptosis at certain concentrations, suggesting potential as an anticancer agent .
- Phospholipidosis Mechanism : The compound's interaction with lysosomal phospholipase A2 has been studied, revealing insights into how it may contribute to drug-induced phospholipidosis—a condition linked to certain therapeutic agents .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
